Isoapoptolidin
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Overview
Description
Isoapoptolidin is a ring-expanded macrolide isomer of apoptolidin, a compound known for its oncolytic properties. It was originally isolated from the bacterium Nocardiopsis species. This compound has a unique structure that allows it to exhibit distinct biological activities, although it is less potent than apoptolidin in inhibiting mitochondrial F0F1-ATPase.
Preparation Methods
Synthetic Routes and Reaction Conditions: Isoapoptolidin can be synthesized through the isomerization of apoptolidin under biologically relevant conditions. The isomerization process involves the expansion of the macrolide ring, which can be achieved through specific reaction conditions that favor this transformation.
Industrial Production Methods: Industrial production of this compound involves the fermentation of Nocardiopsis species, followed by isolation and purification processes. The fermentation broth is subjected to extraction and chromatographic techniques to isolate this compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: Isoapoptolidin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under specific conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones and carboxylic acids, while reduction can yield alcohols and alkanes.
Scientific Research Applications
Isoapoptolidin has several scientific research applications, including:
Chemistry: this compound is used as a model compound to study macrolide isomerization and its effects on biological activity.
Biology: It is utilized in research to understand its role in inhibiting mitochondrial F0F1-ATPase and its potential as an oncolytic agent.
Medicine: this compound’s ability to induce apoptosis in cancer cells makes it a candidate for developing new anticancer therapies.
Industry: this compound is explored for its potential use in biotechnological applications, including the development of novel antibiotics.
Mechanism of Action
Isoapoptolidin is compared with other similar compounds, such as apoptolidin and its derivatives:
Apoptolidin: this compound is a ring-expanded isomer of apoptolidin with reduced potency in inhibiting mitochondrial F0F1-ATPase.
Apoptolidin B and C: These compounds are structurally related to this compound and exhibit similar biological activities but with varying degrees of potency and selectivity
Comparison with Similar Compounds
- Apoptolidin
- Apoptolidin B
- Apoptolidin C
Isoapoptolidin’s uniqueness lies in its distinct structure and reduced potency compared to apoptolidin, making it a valuable compound for studying structure-activity relationships and developing new therapeutic agents.
Properties
IUPAC Name |
21-[2,4-dihydroxy-6-[2-[4-hydroxy-5-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4,6-dimethyloxan-2-yl]oxy-3-methoxypropyl]-3,5-dimethyloxan-2-yl]-10-(3,4-dihydroxy-5-methoxy-6-methyloxan-2-yl)oxy-17,20-dihydroxy-18-methoxy-3,5,7,9,13-pentamethyl-1-oxacyclohenicosa-3,5,7,11,13-pentaen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C58H96O21/c1-29-17-16-18-40(59)44(69-13)25-41(60)54(78-55(65)33(5)23-31(3)21-30(2)22-32(4)42(20-19-29)76-56-51(64)50(63)52(71-15)37(9)74-56)58(67)35(7)48(61)34(6)43(79-58)24-39(28-68-12)75-47-27-57(11,66)53(38(10)73-47)77-46-26-45(70-14)49(62)36(8)72-46/h17,19-23,32,34-54,56,59-64,66-67H,16,18,24-28H2,1-15H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGIXVQPJBLGABA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C=C(C=C(C=C(C(=O)OC(C(CC(C(CCC=C(C=CC1OC2C(C(C(C(O2)C)OC)O)O)C)O)OC)O)C3(C(C(C(C(O3)CC(COC)OC4CC(C(C(O4)C)OC5CC(C(C(O5)C)O)OC)(C)O)C)O)C)O)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C58H96O21 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00849557 |
Source
|
Record name | PUBCHEM_71433817 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00849557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1129.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
476647-30-0 |
Source
|
Record name | PUBCHEM_71433817 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00849557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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